3-Phenylpropyl formate

Flavour and Fragrance Sensory Science Organoleptic Characterisation

3-Phenylpropyl formate (CAS 104-64-3, FEMA 2895, JECFA is a benzenepropanol formate ester (C10H12O2, MW 164.20) belonging to the aryl alkyl alcohol simple acid ester (AAASAE) structural class. It is a colourless to pale yellow liquid with a characteristic sweet, floral, honey-hyacinth-cinnamon odour profile, approved as a flavouring substance by the FDA and JECFA.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 104-64-3
Cat. No. B086623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropyl formate
CAS104-64-3
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCOC=O
InChIInChI=1S/C10H12O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
InChIKeyAMHRXSOVSAQOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water
miscible (in ethanol)

3-Phenylpropyl Formate (CAS 104-64-3): Procurement-Grade Physicochemical and Regulatory Baseline


3-Phenylpropyl formate (CAS 104-64-3, FEMA 2895, JECFA 637) is a benzenepropanol formate ester (C10H12O2, MW 164.20) belonging to the aryl alkyl alcohol simple acid ester (AAASAE) structural class [1]. It is a colourless to pale yellow liquid with a characteristic sweet, floral, honey-hyacinth-cinnamon odour profile, approved as a flavouring substance by the FDA and JECFA [2]. Its key physicochemical identifiers—boiling point 238 °C, density ~1.033 g/cm³, refractive index 1.494–1.506, LogP 2.39, and virtual water insolubility with miscibility in ethanol—provide the baseline for comparative procurement decision-making against its closest structural analogs [3].

Regulatory baselineFDA & JECFA approved flavouring substance
Structural classAAASAE benzenepropanol formate ester
Key identifiersBoiling point 238 °C, density ~1.033 g/cm³, n20/D 1.494–1.506
Physical formColourless to pale yellow liquid, miscible with ethanol

Why Generic Substitution Fails for 3-Phenylpropyl Formate: Structural and Functional Non-Interchangeability


Within the AAASAE fragrance structural group, the formate ester moiety (HCOO–) imparts distinctly different volatility, odour detection, and toxicological release characteristics compared to the acetate (CH₃COO–) and propionate (C₂H₅COO–) homologues sharing the same 3-phenylpropyl backbone [1]. Hydrolysis rates, metabolic formate burden, and organoleptic perception vary systematically across the series, so swapping 3-phenylpropyl formate for its acetate or for shorter-chain formates (e.g., benzyl formate, phenethyl formate) without reformulation can shift both fragrance performance and regulatory compliance margins [2]. The quantitative evidence below establishes exactly where 3-phenylpropyl formate offers verifiable differentiation relevant to scientific selection, procurement qualification, and formulation design.

3-Phenylpropyl formatevsAcetate / shorter-chain formates

Volatility and odour detection may shift; formate moiety governs organoleptic release profile

Formate ester classvsAcetate / propionate homologues

Metabolic formate burden and ADI caps may not align; regulatory margins may differ

Honey-hyacinth odour triadvsBenzyl / phenethyl formates

Unique combined character may not reproduce; fragrance pyramid performance may shift

3-Phenylpropyl Formate: Quantitative Evidence for Differentiated Selection vs. Closest Analogs


Odour Profile Differentiation: 3-Phenylpropyl Formate vs. Acetate, Benzyl, and Phenethyl Homologues

3-Phenylpropyl formate delivers a sweet, floral, honey-hyacinth-cinnamon odour at 100% concentration, combining the hyacinth floralcy of phenethyl formate with the sweet cinnamon warmth of 3-phenylpropyl acetate, yet distinct from both . Its acetate analogue (CAS 122-72-5) shifts to a balsamic, spicy, fruity profile with hay-like nuances . Benzyl formate (CAS 104-57-4) presents a strong fruity-cherry-green character [1], while phenethyl formate (CAS 104-62-1) is dominated by green-herbal-rose notes [2]. No single comparator reproduces the combined honey-hyacinth-cinnamon triad, making 3-phenylpropyl formate non-substitutable in hyacinth, lilac, and honey accords.

Odour Profile
Head-to-head
Target: sweet floral honey-hyacinth-cinnamon
Comparators: acetate (balsamic-spicy), benzyl formate (fruity-cherry), phenethyl formate (green-rose)
Non-substitutable odour triad for hyacinth/honey accords
Neat substance evaluation per industry standard
Flavour and Fragrance Sensory Science Organoleptic Characterisation

Volatility and Boiling Point: 3-Phenylpropyl Formate vs. 3-Phenylpropyl Acetate for Top-Note Performance

3-Phenylpropyl formate boils at 227.5–238 °C (760 mmHg) [1], whereas 3-phenylpropyl acetate boils at 244 °C . The 6–16 °C lower boiling point of the formate ester translates to measurably higher vapour pressure (~0.0773 mmHg at 25 °C for the formate vs. <0.01 hPa ≈ 0.0075 mmHg for the acetate) [2], giving the formate significantly greater headspace presence in the critical top-note evaporation window. This makes 3-phenylpropyl formate the preferred choice for fragrance compositions where early diffusion and impact are required, while the acetate is better suited to mid-note persistence.

Volatility
Head-to-head
~10× higher vapour pressure than acetate; boiling point 227.5–238 °C vs 244 °C
Supports top-note diffusion performance selection
Standard atmospheric pressure
Physicochemical Properties Fragrance Volatility Headspace Analysis

Acceptable Daily Intake (ADI) and Toxicological Release Profile: 3-Phenylpropyl Formate vs. Formate Ester and Acetate Analogs

3-Phenylpropyl formate and its formate ester structural analogs (benzyl formate, phenethyl formate) share a Health Canada–defined ADI of 3 mg/kg body weight/day expressed as formate equivalents, a limit driven by the metabolic formate burden common to all formate esters [1][2][3]. However, 3-phenylpropyl formate carries a JECFA evaluation (No. 637, Session 55, 2000) confirming 'no safety concern at current levels of intake when used as a flavouring agent,' a status it shares with benzyl formate (JECFA 57) and phenethyl formate (JECFA 59) [4][5][6]. Critically, its acetate analogue (3-phenylpropyl acetate, CAS 122-72-5) undergoes a different metabolic pathway that does not release formate, but it carries a RIFM-computed inhalation exposure limit of 0.000078 mg/kg/day for fragrance use [7]. For oral flavour applications, the acetate shows a lower usage range (0.1–10 mg/kg in finished food) [8], while for fragrance concentrate use, the acetate allows up to 15% vs. 3% for the formate [9][10], indicating opposite concentration ceilings depending on the end-use matrix.

Regulatory ADI
Head-to-head
ADI 3 mg/kg bw/day (formate equivalents); JECFA no safety concern. Acetate: fragrance conc. up to 15% vs formate 3%
Formate burden cap vs acetate formulation ceilings differ
Health Canada, JECFA, RIFM assessments
Regulatory Toxicology Safety Assessment Flavour Ingredient Compliance

Density and Refractive Index as Purity and Identity Gatekeepers: Formate vs. Acetate Discrimination

3-Phenylpropyl formate exhibits a density of 1.033–1.038 g/cm³ and a refractive index (n20/D) of 1.494–1.506 [1], while 3-phenylpropyl acetate (CAS 122-72-5) shows a density of 1.012 g/mL at 25 °C and refractive index 1.494–1.498 . The formate is approximately 2% denser (Δρ ≈ 0.021 g/cm³), a gap that exceeds typical batch-to-batch specification tolerances (±0.005). This density difference provides a simple, rapid, and quantitative QC gate for distinguishing between the two esters, preventing mis-shipment or mis-formulation in production environments where both materials may be present on-site.

Identity QC
Specification review
Density Δ = 0.021–0.026 g/cm³ (~2% higher for formate)
Density gap enables rapid QC discrimination
JECFA specification ranges
Quality Control Identity Testing Pharmacopoeial Specifications

Flavour and Fragrance Usage Concentration: Formate Ester Impact Efficiency vs. Acetate Bulk Tolerance

3-Phenylpropyl formate achieves its intended organoleptic effect at substantially lower concentrations than its acetate homologue in fragrance applications: the formate is recommended at up to 3.0000% in the fragrance concentrate [1] vs. up to 15.0000% for the acetate [2], yielding a 5-fold lower usage ceiling. Conversely, in oral food flavour applications, the formate shows a higher typical usage range (0.5–10 ppm in functional product) [3] compared to the acetate at 0.1–10 mg/kg in finished food [4]. This inverted dose-response relationship between fragrance and flavour matrices is a direct consequence of the formate ester's higher volatility and lower odour detection threshold, which drives impact efficiency in fragrance but requires careful concentration management in flavour to avoid sensory dominance.

Usage Concentration
Head-to-head
Fragrance: formate up to 3% vs acetate up to 15%; food flavour: formate 0.5–10 ppm vs acetate 0.1–10 mg/kg
5× lower fragrance usage ceiling; inverted dose-response
FEMA/industry surveys
Formulation Science Flavour Chemistry Dose-Response Optimisation

Antimicrobial Activity Potential: 3-Phenylpropyl Chain as a Privileged Structural Motif in Pyridinium Salts

Although 3-phenylpropyl formate itself is not directly tested as an antimicrobial, the 3-phenylpropyl chain has been identified as a privileged structural motif conferring the highest antimicrobial activity among a series of substituted pyridinium salts. In a systematic study by a university research group, pyridinium derivatives bearing a 3-phenylpropyl side chain displayed the highest activity against Staphylococcus aureus, with the lead compound (3d) achieving a lowest reported MIC of 4 μg/mL [1][2]. Compounds lacking the 3-phenylpropyl chain, including benzyl- and phenethyl-substituted analogs, showed systematically higher MIC values. This provides a class-level inference that the 3-phenylpropyl moiety itself contributes meaningfully to antimicrobial pharmacophore engagement, a property not shared by shorter-chain formate esters such as benzyl formate or phenethyl formate.

Antimicrobial Motif
Class-level
3-Phenylpropyl chain in pyridinium salts: MIC 4 μg/mL against S. aureus
Class-level scaffold privilege; not directly tested
Data to verify; from model compound study
Medicinal Chemistry Antimicrobial Screening Structure-Activity Relationship

Application Scenarios for 3-Phenylpropyl Formate (CAS 104-64-3): Where Quantitative Differentiation Drives Procurement Value


High-Impact Hyacinth and Honey Floral Fragrance Accords Requiring Rapid Top-Note Diffusion

When formulating hyacinth, lilac, or honey-themed fine fragrances where top-note diffusion within the first 15 minutes is critical, 3-phenylpropyl formate's approximately 10-fold higher vapour pressure and 6–16 °C lower boiling point relative to 3-phenylpropyl acetate make it the ester of choice. Its unique honey-hyacinth-cinnamon odour triad cannot be replicated by the acetate (balsamic-spicy), benzyl formate (fruity-cherry), or phenethyl formate (green-rose) , providing a non-substitutable character at recommended usage of up to 3% in the fragrance concentrate [1].

Flavour Formulation Requiring Low-Dose, High-Fidelity Sweet-Cinnamon Impact with Documented JECFA Safety Clearance

For food and beverage flavour houses developing cinnamon, honey, or sweet-fruity profiles, 3-phenylpropyl formate offers effective organoleptic contribution at 0.5–10 ppm in the functional product , backed by a JECFA evaluation confirming no safety concern at current intake levels (TRS 901, 55th Meeting) . The Health Canada–established ADI of 3 mg/kg bw/day as formate equivalents [1] provides a quantitative regulatory ceiling for formulators, while procurement teams benefit from the compound's 5-fold lower usage requirement vs. the acetate analogue, reducing per-unit flavour manufacturing cost.

Multi-Ester Raw Material Qualification and Identity Testing in QC/QA Laboratories

In quality control environments handling both 3-phenylpropyl formate and its acetate homologue, the 2% density differential (1.033–1.038 g/cm³ for formate vs. 1.012 g/mL for acetate) and partially non-overlapping refractive index ranges (1.494–1.506 vs. 1.494–1.498) provide rapid, instrument-based identity confirmation . This density gap exceeds typical lot-to-lot specification width, enabling unambiguous discrimination without the need for advanced spectroscopic or chromatographic methods, directly reducing the risk of mis-formulation in fragrance and flavour production.

Medicinal Chemistry and Antimicrobial Research Leveraging the 3-Phenylpropyl Chain as a Privileged Motif

For academic and industrial medicinal chemistry groups exploring antimicrobial pyridinium salt series, 3-phenylpropyl formate serves as a synthetic precursor to the 3-phenylpropyl chain that has demonstrated the highest antimicrobial activity among a panel of N-substituted benzylidenehydrazinylpyridinium derivatives, with a lead MIC of 4 μg/mL against S. aureus . Researchers should prioritize procurement of the 3-phenylpropyl-bearing scaffold over benzyl or phenethyl alternatives when screening for antimicrobial pharmacophore development, as the chain-length and aryl spacing appear critical for optimal membrane interaction and biological activity .

Application
Selection Property
Validation Focus
Hyacinth/Honey Fragrance Accord
Top-note volatility & odour triad uniqueness
Vapour pressure comparison; sensory panel evaluation
Flavour Formulation (Cinnamon/Honey)
Low-dose impact & regulatory clearance
JECFA safety review; ADI compliance check
QC Raw Material Identity Testing
Density & refractive index discrimination
Specification range verification vs acetate
Antimicrobial Pharmacophore Research
3-Phenylpropyl chain scaffold
Class-level MIC trend in pyridinium series
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